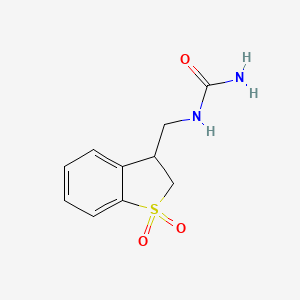
(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antioxidant Activity and Toxicity Mitigation
Research has demonstrated that benzothiazole derivatives, including compounds structurally similar to "(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea", exhibit significant antioxidant activity. For instance, a study highlighted the ability of these compounds to mitigate acetaminophen-induced hepatotoxicity through their antioxidant properties, indicating their potential in treating liver damage caused by toxic substances (Cabrera-Pérez et al., 2016).
Synthesis and Chemical Applications
The synthesis of benzothiazole derivatives and their application in various chemical reactions have been extensively studied. For example, a copper-catalyzed intramolecular cyclization process has been employed to synthesize N-benzothiazol-2-yl-amides, showcasing the utility of these compounds in creating complex chemical structures (Wang et al., 2008).
Anticancer Activity
Certain benzothiazole derivatives have shown promising anticancer activities. The synthesis and evaluation of these compounds, including their potential as anticancer agents, have been a focus of research, indicating the broader therapeutic applications of benzothiazole-related compounds (Nammalwar et al., 2010).
Fungicidal and Biological Activities
The development of novel benzothiophene-substituted compounds has also shown efficacy in fungicidal activities. Studies have synthesized and tested these compounds against various fungal pathogens, revealing their potential in agricultural applications (Tu et al., 2014).
Future Directions
The future directions for research on DBMU and similar compounds could involve further exploration of their pharmacological activities and potential therapeutic applications . Additionally, more detailed studies on their synthesis, chemical properties, and mechanisms of action could provide valuable insights.
properties
IUPAC Name |
(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c11-10(13)12-5-7-6-16(14,15)9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWORRFWUNBBZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)
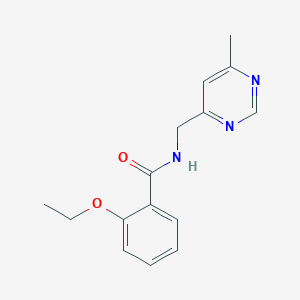
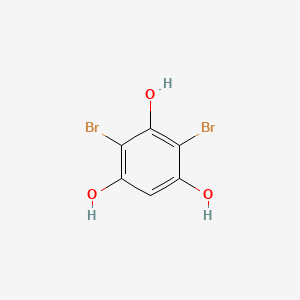

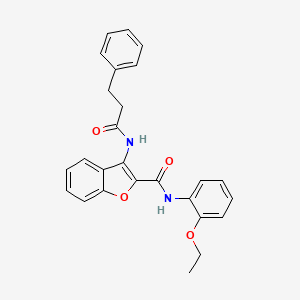

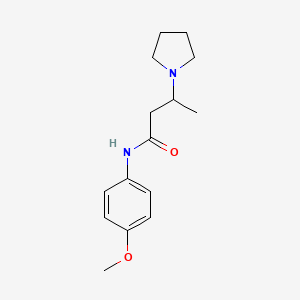
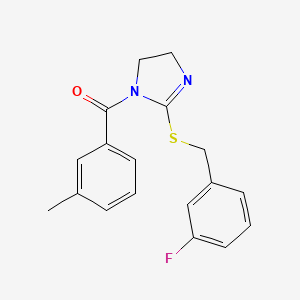
![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)
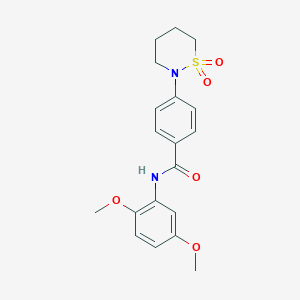

![2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B2424947.png)